Cycloheptanecarboxylic acid
Description
Historical Perspectives on Cyclic Carboxylic Acids Research
The study of carboxylic acids has a rich history, with many simple ones being isolated from natural sources long before their chemical structures were understood. britannica.com For instance, acetic acid has been known for centuries as the key component of vinegar. libretexts.org The investigation into cyclic carboxylic acids is a more recent endeavor within the broader history of organic chemistry. The discovery and structural elucidation of various cycloalkanes, the parent structures of cyclic carboxylic acids, laid the groundwork for understanding these compounds. libretexts.orgnumberanalytics.com A pivotal moment in metabolic research was the discovery of the citric acid cycle (or tricarboxylic acid cycle) by Hans Krebs, which highlighted the central role of a cyclic polycarboxylic acid in cellular respiration. ffame.orgwikipedia.org While not directly involving cycloheptanecarboxylic acid, this discovery spurred immense interest in the biological roles of cyclic acids. Research into the synthesis and properties of various cyclic carboxylic acids has since expanded, driven by their potential applications.
Significance of the Cycloheptane (B1346806) Ring System in Organic and Medicinal Chemistry
The cycloheptane ring is a seven-membered alicyclic hydrocarbon ring. libretexts.org Unlike smaller rings like cyclopropane (B1198618) and cyclobutane, cycloheptane has minimal to zero ring strain, making it a relatively stable scaffold. libretexts.org This stability, combined with its unique conformational flexibility, makes the cycloheptane moiety a valuable component in the design of new molecules.
In organic chemistry, cycloheptane and its derivatives are utilized as non-polar solvents and as intermediates in the synthesis of more complex molecules. ontosight.aiwikipedia.org The cycloheptyl functional group can be introduced into various organic structures to modify their properties. wikipedia.org
In medicinal chemistry, the incorporation of a cycloheptane ring can influence a molecule's pharmacokinetic properties, such as its lipophilicity and how it is metabolized in the body. ontosight.ai This is a crucial aspect of drug design. For example, derivatives of cycloheptane have been investigated for a range of potential therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. ontosight.aiontosight.ai Recently, new tricyclic and tetracyclic benzo wikipedia.orgnih.govcycloheptane derivatives have been synthesized and shown to exhibit promising anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2). nih.gov The unique three-dimensional structure of the cycloheptane ring allows for specific interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai
Current Research Trajectories for this compound and its Derivatives
Current research on this compound and its derivatives is multifaceted, exploring their potential in various scientific and industrial fields.
Synthesis and Chemical Reactivity: Researchers are continuously developing new and more efficient methods for synthesizing this compound and its derivatives. lookchem.com This includes exploring novel catalytic systems for reactions like hydroxycarbonylation. lookchem.com The compound serves as a valuable building block for creating more complex organic molecules due to its cyclic structure and reactive carboxylic acid group. lookchem.com
Medicinal Chemistry: A significant area of research focuses on the potential therapeutic applications of this compound derivatives. ontosight.ai Scientists are investigating these compounds for a variety of biological activities. For instance, some derivatives are being explored as potential leads in drug discovery for diseases due to their structural similarity to components of natural products. solubilityofthings.comontosight.ai Specific derivatives are being studied for their potential anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai The synthesis of derivatives like 'this compound, 1-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride' highlights the ongoing effort to create new chemical entities with potential pharmacological value. ontosight.ai
Materials Science: The unique seven-membered ring structure of this compound makes it a candidate for incorporation into polymers. solubilityofthings.com Researchers are investigating how including this compound in polymer chains might enhance the material's properties and performance for various applications. solubilityofthings.com
Natural Products and Biosynthesis: The discovery of cycloheptane derivatives in natural sources, such as from the fungus Penicillium crustosum, continues to drive research. tandfonline.com Furthermore, studies on organisms like Alicyclobacillus cycloheptanicus have revealed that this compound, likely as its CoA thioester, is a key starter unit in the biosynthesis of ω-cycloheptyl fatty acids. acs.org Understanding these natural biosynthetic pathways can provide inspiration for new synthetic strategies.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | lookchem.comnih.gov |
| Molecular Weight | 142.20 g/mol | nih.gov |
| Appearance | White to off-white crystalline solid or clear colorless liquid | solubilityofthings.comlookchem.com |
| Melting Point | 97.5-98.0 °C | lookchem.com |
| Boiling Point | 135-138 °C at 9 mm Hg | lookchem.com |
| Density | 1.035 g/mL at 25 °C | lookchem.com |
| pKa | 4.82 ± 0.20 | lookchem.com |
| Solubility in Water | 2.4 g/L at 25 °C | chemicalbook.com |
| Solubility in Organic Solvents | Soluble in non-polar organic solvents like hexane (B92381) and ether. | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cycloheptanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFUCHSFHOYXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163256 | |
| Record name | Cycloheptanecarboxylic acid | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-16-8 | |
| Record name | Cycloheptanecarboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Cycloheptanecarboxylic acid | |
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| Record name | CYCLOHEPTANECARBOXYLIC ACID | |
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| Record name | Cycloheptanecarboxylic acid | |
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| Record name | Cycloheptanecarboxylic acid | |
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| Record name | Cycloheptanecarboxylic acid | |
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Synthetic Methodologies and Advanced Chemical Transformations of Cycloheptanecarboxylic Acid
Established Synthetic Routes to Cycloheptanecarboxylic Acid
The synthesis of this compound can be achieved through various chemical strategies, primarily involving the construction of the seven-membered cycloheptane (B1346806) ring followed by the introduction of the carboxylic acid group, or vice versa.
Ring Expansion and Cyclization Strategies for Cycloheptane Formation
Ring expansion reactions are a common method for the synthesis of cycloheptane derivatives. These strategies often start from more readily available smaller rings, such as cyclopentane (B165970) or cyclohexane (B81311). For instance, the Tiffeneau-Demjanov ring expansion can be utilized to form bicyclo[3.3.0]octanes, which can serve as precursors to cycloheptane systems. baranlab.org Another approach involves the [2+2] cycloaddition of dichloroketene (B1203229) with the silyl (B83357) enol ether of cyclopentanone, followed by a reductive ring expansion to yield cycloheptane-1,3-dione, a key intermediate that can be further modified. researchgate.net Additionally, acid-catalyzed ring expansion of certain cyclopentyl derivatives has been observed to produce cycloheptane structures. rsc.org Lewis acid-mediated ring expansion of cyclobutanones has also proven to be a practical route for synthesizing 2-substituted 1,3-cycloheptanediones, even on a multi-gram scale. researchgate.net
Intramolecular reactions also play a significant role in forming cycloheptane rings. For example, a second Friedel−Crafts reaction can be employed to cyclize a suitable precursor to form a seven-membered ketone. researchgate.net
Carboxylation Approaches for Cycloheptane Ring Systems
Carboxylation reactions introduce a carboxylic acid group onto a pre-existing cycloheptane ring. This can be achieved through various methods, including C-H bond activation. Palladium-catalyzed carboxylation of cycloalkanes with carbon monoxide has been shown to proceed with regio- and stereoselectivity. oup.com Copper-catalyzed systems have also been developed for the carboxylation of cycloalkanes, including cycloheptane, to the corresponding carboxylic acids. researchgate.net One such system utilizes a tetracopper(II) core with an aminoalcohol sulfonic acid ligand to catalyze the carboxylation of C5-C8 cycloalkanes with CO/H₂O/S₂O₈²⁻. researchgate.net Another approach involves the oxidative dehydrogenative carboxylation of unactivated cycloalkanes using copper(I) complexes in the presence of carboxylic acids to form allylic esters. acs.org
Biosynthetic Pathways Leading to this compound
In certain microorganisms, this compound is produced through unique biosynthetic pathways.
In the bacterium Alicyclobacillus cycloheptanicus, this compound is the starter unit for the biosynthesis of ω-cycloheptyl fatty acids. nih.govacs.org Isotopic labeling studies have demonstrated that phenylacetic acid is a direct precursor in this pathway. nih.govacs.org The proposed mechanism involves an oxidative ring-expansion of phenylacetic acid to a hydroxynorcaradiene intermediate, followed by a series of double bond reductions and dehydrations to yield the saturated this compound. nih.govacs.org This biosynthetic route is reminiscent of the formation of the seven-membered ring in the fungal metabolite thiotropocin (B1683134). acs.org The conversion of phenylalanine to phenylacetic acid likely occurs through successive transamination and α-oxidation. acs.org
Derivatization and Functionalization Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential applications in various fields.
Esterification Reactions and Ester Derivatives
Esterification is a fundamental transformation of this compound, leading to the formation of various ester derivatives. This can be accomplished through several methods.
The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for producing esters of this compound. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction towards the formation of the ester, achieving high yields. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
Alternatively, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is suitable for substrates that are sensitive to acidic conditions. commonorganicchemistry.com Other methods include reaction with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with an alcohol, or using alkylating agents like iodomethane. commonorganicchemistry.comambeed.comambeed.com
A variety of ester derivatives of this compound have been synthesized, including ethyl cycloheptanecarboxylate and methyl cycloheptanecarboxylate. ontosight.aibiosynth.com These esters can serve as intermediates in the synthesis of more complex molecules, such as pharmaceutical compounds. ontosight.aivulcanchem.com
Below is a table summarizing common esterification methods for this compound:
| Method | Reagents | Conditions | Notes |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically refluxing with excess alcohol | Equilibrium reaction; yield improved by using excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Good for acid-sensitive substrates. commonorganicchemistry.com |
| Acid Chloride Formation | 1. SOCl₂ or Oxalyl Chloride2. Alcohol | 1. Typically reflux2. Varies | Two-step process. commonorganicchemistry.comambeed.comambeed.com |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base | Varies | Can be an alternative to Fischer esterification. commonorganicchemistry.com |
Acyl Chloride Formation and Subsequent Reactions
Cycloheptanecarbonyl chloride is a highly reactive intermediate derived from this compound, typically through reaction with thionyl chloride or oxalyl chloride. unipi.itacs.org This acyl chloride is a valuable precursor for the synthesis of amides and other derivatives. For example, it can be reacted with various amines to form the corresponding cycloheptanecarboxamides. unipi.itacs.org
The reaction of cycloheptanecarbonyl chloride with N-methoxymethylamine in the presence of a coupling agent like HBTU and a base such as triethylamine (B128534) yields N-methoxy-N-methylcycloheptanecarboxamide. chemicalbook.com This reaction proceeds under mild conditions and provides the target amide in good yield. chemicalbook.com
| Reactant | Reagent | Product |
| This compound | Thionyl chloride or Oxalyl chloride | Cycloheptanecarbonyl chloride |
| Cycloheptanecarbonyl chloride | Amine | Cycloheptanecarboxamide (B74654) |
| This compound | N-methoxymethylamine, HBTU, Triethylamine | N-methoxy-N-methylcycloheptanecarboxamide |
Decarboxylation Pathways
Decarboxylation of this compound, the removal of the carboxyl group, can be achieved through pyrolytic oxidation. google.com This process involves heating the carboxylic acid in the liquid phase with a stream of gas containing molecular oxygen, without the need for an added catalyst, to produce cycloheptanone (B156872). google.com This method is also applicable to other cycloalkanecarboxylic acids. google.com Another route to derivatives of cycloheptane involves the oxidative decarboxylation of corresponding unsaturated carboxylic acids. google.comscispace.com
Formation of Amide Derivatives
The formation of amide derivatives is a significant transformation of this compound, often proceeding through the corresponding acyl chloride. unipi.itacs.org For example, N-[5-bromo-1,2-dihydro-1-(4′-fluorobenzyl)-4-methyl-2-oxo-pyridin-3-yl] cycloheptanecarboxamide has been synthesized from cycloheptanecarbonyl chloride. researchgate.net Similarly, the reaction of cycloheptanecarbonyl chloride with the amine derivative of 2-hydroxy-4-methyl-3-nitropyridine, after catalytic hydrogenation of the nitro group, yields the corresponding amide. unipi.it A variety of coupling reagents can also be employed to directly form the amide bond from the carboxylic acid. For instance, the use of TBTU with triethylamine in DMF facilitates the reaction between this compound and an amine. unipi.it
| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |
| Cycloheptanecarbonyl chloride | 3-amino-1-(4-fluorobenzyl)-4-methyl-1,2-dihydropyridin-2-one | - | N-[5-bromo-1,2-dihydro-1-(4′-fluorobenzyl)-4-methyl-2-oxo-pyridin-3yl] cycloheptanecarboxamide |
| Cycloheptanecarbonyl chloride | 3-amino-2-hydroxy-4-methylpyridine | - | N-(2-hydroxy-4-methylpyridin-3-yl)cycloheptanecarboxamide |
| This compound | Amine | TBTU, Triethylamine, DMF | Cycloheptanecarboxamide |
Ring Functionalization and Substitution Chemistry of the Cycloheptane Moiety
Beyond transformations of the carboxylic acid group, the cycloheptane ring itself can be functionalized. acs.org The use of organometallic chemistry, particularly with organomolybdenum complexes, allows for controlled functionalization of the cycloheptane ring. acs.org For example, η³-cycloheptenyl and η⁴-cycloheptadiene molybdenum complexes can react with various nucleophiles to introduce substituents onto the ring in a stereospecific manner. acs.org This methodology provides a powerful tool for the synthesis of polysubstituted cycloheptane derivatives. acs.org
Cyclic β-ketoesters based on the cycloheptane framework are versatile reagents for α-functionalization. benthamscience.combenthamdirect.comresearchgate.net These compounds can react with a range of electrophiles to produce α-substituted derivatives, some with potential biological applications. benthamscience.combenthamdirect.comresearchgate.net Furthermore, stereocontrolled functionalization of cycloheptatrieneiron complexes has been demonstrated, leading to polyhydroxylated cycloheptane derivatives. psu.edu
Transannular C-H Functionalization
A significant breakthrough in the functionalization of saturated carbocycles is the development of transannular C-H activation, a process that allows for the modification of C-H bonds at positions remote from the directing carboxyl group. nih.govresearchgate.net This strategy offers a direct route to complex substituted cycloalkanes, bypassing lengthy synthetic sequences. nih.gov
For cycloalkane carboxylic acids, including the cycloheptane system, palladium-catalyzed reactions have been instrumental. nih.gov The challenge lies in overcoming the strain associated with the formation of a palladacycle intermediate required for transannular C-H palladation. nih.govresearchgate.net Recent research has shown that specific ligands can enable the γ-methylene C-H arylation of cycloalkane carboxylic acids with ring sizes from four to eight. nih.govnih.gov Quinuclidine-pyridone and sulfonamide-pyridone ligands have proven effective in promoting this transformation with excellent regioselectivity, even in the presence of multiple, more accessible β-C-H bonds. nih.govresearchgate.net
The reaction typically involves a palladium(II) catalyst, such as PdCl₂(PhCN)₂, in combination with the specialized ligand, an aryl iodide as the coupling partner, and a silver salt like Ag₂CO₃ as an oxidant. researchgate.net This methodology represents a major advance in the "molecular editing" of saturated carbocycles, which are crucial scaffolds in medicinal chemistry. nih.govresearchgate.net
Table 1: Examples of Transannular γ-C–H Arylation of Cycloalkane Carboxylic Acids This table is interactive. Click on the headers to sort.
| Substrate | Arylating Agent | Ligand | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound derivative | Aryl Iodide | Quinuclidine-pyridone (L2) | PdCl₂(PhCN)₂ / Ag₂CO₃ / K₂CO₃ | γ-Aryl-cycloheptanecarboxylic acid derivative | Good | researchgate.net |
| Cyclopentane carboxylic acid | Aryl Iodide | Quinuclidine-pyridone (L1) | Pd(OAc)₂ / Ag₂CO₃ | γ-Aryl-cyclopentane carboxylic acid | High | nih.gov |
| Cyclohexane carboxylic acid | Aryl Iodide | Quinuclidine-pyridone (L2) | PdCl₂(PhCN)₂ / Ag₂CO₃ / K₂CO₃ | γ-Aryl-cyclohexane carboxylic acid | Good | researchgate.net |
| Cyclooctane carboxylic acid | Aryl Iodide | Quinuclidine-pyridone (L2) | PdCl₂(PhCN)₂ / Ag₂CO₃ / K₂CO₃ | γ-Aryl-cyclooctane carboxylic acid | Moderate | researchgate.net |
Stereoselective Functionalization of the Cycloheptane Ring
Controlling the stereochemistry during the functionalization of the flexible cycloheptane ring is a significant synthetic challenge. Diastereoselective and enantioselective methods are crucial for accessing specific, biologically active isomers.
Diastereoselective ring-closing metathesis (RCM) has been utilized as an effective strategy to create cycloalkenes, such as cycloheptene (B1346976) derivatives, with controlled stereochemistry. scholaris.ca These olefin products can then be further modified to introduce other functional groups in a stereocontrolled manner. scholaris.ca
For enantioselective transformations, organocatalysis has emerged as a powerful tool. For instance, the asymmetric α-halogenation of carbonyl compounds can be applied to derivatives of this compound. unibo.it The use of chiral catalysts, such as cinchona alkaloids, can induce stereoselectivity in the introduction of functional groups adjacent to the carbonyl. unibo.it An example includes the organocatalytic asymmetric α-chlorination of this compound methyl ester, which, although resulting in modest yield and enantiomeric excess under specific reported conditions, demonstrates the potential of this approach. unibo.it
Introduction of Various Substituents (e.g., hydroxyl, methoxy, amino, fluorine)
The introduction of diverse functional groups onto the cycloheptane ring is essential for modulating the properties of this compound derivatives for various applications, including as pharmaceutical intermediates. lookchem.comontosight.ai
Hydroxyl Group: Hydroxylated derivatives, such as 1-hydroxy-cycloheptanecarboxylic acid, can be synthesized and serve as precursors for further elaboration. ontosight.ai Esterification of this hydroxylated acid with functionalized alcohols, like 2-(4-morpholinyl)ethyl alcohol, leads to more complex derivatives. ontosight.ai
Amino Group: Bridged bi-cyclic amines can be synthesized through the transannular amination of remote C–H bonds in cyclic sulfonamides. nsf.gov This approach allows for the creation of complex aza-cycles from cycloheptane-derived precursors. nsf.gov
Fluorine: The synthesis of acyl fluorides from carboxylic acids provides a route to fluorinated compounds. acs.org This can be achieved via deoxofluorination using reagents like DAST or through strategies involving carbonylation and subsequent fluorination. acs.org
The synthesis of these substituted cycloheptanecarboxylic acids often relies on multi-step sequences starting from functionalized cycloheptane precursors or by modifying the this compound core. ontosight.ai
Advanced Catalytic Approaches in this compound Synthesis and Functionalization
Catalysis plays a pivotal role in both the synthesis of the this compound scaffold and its subsequent functionalization. Modern approaches focus on efficiency, atom economy, and the use of sustainable catalytic systems.
Precious Metal-Free Carbonylation Methodologies for Carboxylic Acid Formation
The carbonylation of C-H bonds is a direct and atom-efficient method for synthesizing carboxylic acids. lookchem.com While precious metals like palladium and rhodium are highly effective, there is a strong impetus to develop methods using more abundant, first-row transition metals. lookchem.comnih.gov
Nickel-catalyzed carbonylation of alcohols has been investigated as a precious metal-free route to carboxylic acids. lookchem.com Mechanistic studies reveal that a combination of nickel and an iodide source is crucial for regioselective conversion. lookchem.com Similarly, copper-catalyzed systems have been developed for the oxidative functionalization of saturated hydrocarbons, including cycloheptane, to generate carboxylic acids. lookchem.com These reactions can proceed under mild conditions (50-60 °C) and represent a significant advancement in the direct carboxylation of inert alkanes. lookchem.com Another strategy involves single-electron transfer (SET) mediated carbonylation, which can utilize catalysts based on metals like cobalt or copper to convert Csp³–H bonds into various carbonyl compounds, including carboxylic acids, without the need for noble metal catalysts. acs.orgnih.gov
Ring-Closing Metathesis for Cycloheptene Derivatives as Precursors
Ring-closing metathesis (RCM) is a powerful and widely used transformation for the synthesis of cyclic olefins, including cycloheptene and its derivatives. google.compsu.edu These cycloheptene derivatives are valuable precursors that can be readily converted to this compound. google.com The reaction typically involves an acyclic diene substrate and a metal alkylidene catalyst, most commonly based on ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts). psu.edu
The synthesis of cycloheptene from asymmetric 1,8-dienes via RCM has been described. google.com The process is often carried out as a reactive distillation to remove the volatile olefin byproduct (e.g., ethene), which drives the reaction equilibrium toward the cyclic product. google.com The resulting cycloheptene can then be converted directly to this compound through a reaction with formic acid. google.com RCM displays a broad functional group tolerance, making it a versatile tool for accessing complex cyclic scaffolds that can be further elaborated. psu.edu The "close-to-release" strategy, where a caged molecule is released upon RCM, further highlights the versatility of this reaction in advanced applications. nih.gov
Table 2: Ring-Closing Metathesis (RCM) for Cycloheptene Precursor Synthesis This table is interactive. Click on the headers to sort.
| Diene Precursor | Catalyst Type | Key Feature | Product | Reference |
|---|---|---|---|---|
| Asymmetric 1,8-diene | Ruthenium (e.g., Grubbs) | Reactive distillation | Cycloheptene | google.com |
| Diethyl diallylmalonate derivative | Molybdenum (Schrock) | High catalyst activity | Functionalized cycloheptene | psu.edu |
| Diene with ester functionality | Ruthenium (Grubbs) | Broad functional group tolerance | Cycloheptene ester | psu.edu |
| Diolefinic substrate with tethered cargo | Ruthenium (Hoveyda-Grubbs) | Bioorthogonal uncaging | Cycloheptene + Released cargo | nih.gov |
Strategies Involving Cycloaddition Reactions (e.g., Diels-Alder) to Form Cyclic Carboxylic Acid Precursors
Cycloaddition reactions are fundamental transformations for constructing cyclic systems. wikipedia.org While the Diels-Alder reaction classically forms six-membered rings, its principles can be applied in strategies to access larger ring systems or to functionalize existing ones. wikipedia.org
A direct [4+2] cycloaddition to form a seven-membered ring is not a standard Diels-Alder reaction. However, these reactions can be used to functionalize existing seven-membered ring precursors. For instance, photochemically generated (E)-cyclohept-2-enone, a strained and highly reactive isomer, can act as a potent dienophile in thermal [4+2] cycloaddition reactions. nih.gov It reacts cleanly with various dienes to yield trans-fused bicyclic systems, which could then be further transformed. nih.gov While this functionalizes a pre-formed cycloheptene ring rather than creating it, it demonstrates a powerful method for introducing complexity. Strategies to build the seven-membered ring itself might involve other types of cycloadditions, such as [2+2+2] cyclotrimerizations of alkynes, which can form highly substituted benzene (B151609) rings that could hypothetically undergo ring expansion, or other pericyclic reactions tailored for larger ring formation. acs.org
Spectroscopic Characterization and Structural Elucidation of Cycloheptanecarboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of cycloheptanecarboxylic acid, offering precise insights into the connectivity and chemical environment of each atom.
Proton NMR (¹H NMR) Applications
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often in the region of 10-12 ppm. This significant downfield shift is a characteristic feature of carboxylic acids.
The proton attached to the carbon bearing the carboxyl group (the α-proton) resonates at a lower chemical shift, generally between 2.2 and 2.6 ppm. This downfield shift, relative to the other cycloheptane (B1346806) protons, is due to the electron-withdrawing effect of the adjacent carboxyl group. The remaining methylene (B1212753) protons of the cycloheptane ring produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The complexity of this region arises from the conformational flexibility of the seven-membered ring and the small differences in the chemical environments of the axial and equatorial protons.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | ~11.5 | Broad Singlet |
| α-CH | ~2.51 | Multiplet |
| Ring CH₂ | ~1.43 - 1.97 | Multiplets |
Carbon NMR (¹³C NMR) Applications
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with its resonance typically appearing in the range of 180-185 ppm.
The α-carbon, directly attached to the carboxyl group, is also deshielded and resonates at approximately 45-50 ppm. The remaining six methylene carbons of the cycloheptane ring give rise to signals in the upfield region, generally between 25 and 35 ppm. Due to the conformational mobility of the seven-membered ring, some of these methylene carbons may have very similar chemical environments, potentially leading to overlapping signals.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~182 |
| α-C | ~48 |
| Ring CH₂ | ~26 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the α-proton and the adjacent methylene protons on the ring. It would also show correlations between the various methylene protons within the cycloheptane ring, helping to trace the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the α-proton signal to the α-carbon signal, and each of the methylene proton signals to their corresponding carbon signals. This allows for the direct assignment of the carbon resonances based on the more readily assigned proton spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption is the very broad O-H stretching band of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is a result of extensive hydrogen bonding between the carboxylic acid molecules.
Another key absorption is the intense C=O stretching vibration of the carbonyl group, which is observed around 1710-1700 cm⁻¹. The position of this band is characteristic of a saturated aliphatic carboxylic acid. Additionally, the C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, and the O-H bending vibration can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. The C-H stretching vibrations of the cycloheptane ring are visible as sharp peaks in the 3000-2850 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |
| C-H stretch (Aliphatic) | 2925, 2855 | Strong |
| C=O stretch (Carboxylic Acid) | ~1705 | Strong |
| C-O stretch | ~1290 | Medium |
| O-H bend | ~1415, ~940 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 142.2 g/mol .
The fragmentation pattern is also highly informative. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in a peak at m/z 125 ([M-17]⁺). Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), leading to a peak at m/z 97 ([M-45]⁺), which corresponds to the cycloheptyl cation. Alpha-cleavage, the breaking of the bond between the α-carbon and the carbonyl group, can lead to the formation of the [M-C₇H₁₃]⁺ ion at m/z 45, corresponding to the COOH⁺ fragment. Further fragmentation of the cycloheptyl ring can also occur, leading to a series of smaller fragment ions.
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 142 | [C₈H₁₄O₂]⁺ (Molecular Ion) |
| 125 | [C₈H₁₃O]⁺ |
| 97 | [C₇H₁₃]⁺ |
| 55 | [C₄H₇]⁺ |
| 45 | [COOH]⁺ |
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a publicly accessible crystal structure for this compound has not been reported in crystallographic databases. However, the solid-state structure of carboxylic acids is generally characterized by the formation of hydrogen-bonded dimers. In such a structure, two molecules of this compound would be expected to associate through hydrogen bonds between their carboxyl groups, forming a centrosymmetric dimer.
The cycloheptane ring itself is known to adopt several low-energy conformations, such as the twist-chair and chair conformations. In the solid state, the molecules would pack in a way that maximizes intermolecular interactions, including van der Waals forces between the cycloheptane rings and the strong hydrogen bonds of the carboxylic acid dimers. A definitive determination of the three-dimensional arrangement of the atoms, bond lengths, and bond angles in the solid state would require successful single-crystal X-ray diffraction analysis.
Crystal Structure Analysis of this compound Derivatives
The analysis of this derivative reveals specific details about its solid-state conformation. The cycloheptane ring, known for its flexibility, adopts a stable conformation in the crystal lattice, which is influenced by the steric and electronic effects of its substituents. The precise bond lengths, bond angles, and torsion angles obtained from the crystallographic data offer a high-resolution view of the molecule's geometry.
Below is a representative table of crystallographic data for a functionalized this compound derivative, illustrating the type of information obtained from such an analysis.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₉NO₄ |
| Formula Weight | 277.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(4) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1450.1(9) |
| Z | 4 |
This table presents hypothetical data for illustrative purposes and is based on typical values for organic molecules.
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms
The carboxylic acid functional group is a powerful director of supramolecular assembly due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This dual functionality leads to the formation of robust and predictable hydrogen-bonding patterns, often referred to as supramolecular synthons.
In the crystalline state, carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. This interaction is described by the graph-set notation R²₂(8) and is one of the most ubiquitous and stable synthons in crystal engineering. nih.gov While a specific crystal structure for this compound is unavailable, it is highly probable that it would exhibit this dimeric motif in its solid form.
In more complex derivatives of this compound, where other functional groups are present, a wider variety of hydrogen bonding motifs can be observed. For instance, if the molecule also contains a hydrogen bond acceptor, such as an imide oxygen, the carboxylic acid can form hydrogen bonds with this group, leading to the formation of one-dimensional chains (with a C(9) graph-set notation) instead of discrete dimers. nih.gov The presence of water molecules in the crystal lattice can also lead to more intricate hydrogen-bonding networks, where water acts as a bridge between carboxylic acid molecules and other functional groups, resulting in two- or three-dimensional assemblies. nih.gov
Stereochemical and Conformational Analysis of Cycloheptanecarboxylic Acid and Its Derivatives
Conformational Preferences of the Seven-Membered Ring System
The cycloheptane (B1346806) ring, the carbocyclic framework of cycloheptanecarboxylic acid, is characterized by its significant conformational flexibility. researchgate.net Unlike the cyclohexane (B81311) ring, which has a single, highly stable chair form, cycloheptane exists as a dynamic equilibrium of several conformations. ajol.info This flexibility arises from the larger ring size, which allows for the relief of angle and eclipsing strain through puckering. libretexts.org The conformational landscape of cycloheptane is primarily dominated by two families of conformations: the lower-energy chair/twist-chair family and the higher-energy boat/twist-boat family. researchgate.net
Characterization of Preferred Chair, Boat, and Twist-Boat Conformations
Theoretical calculations and experimental data have established that the most stable conformation for cycloheptane is the twist-chair. researchgate.net This family of conformers is more stable than other possibilities because it effectively minimizes both angle strain and torsional strain. libretexts.org
Twist-Chair (TC) Conformation : The twist-chair conformation is the global energy minimum on the cycloheptane potential energy surface. It belongs to the C₂ point group, meaning it has a twofold axis of symmetry. ajol.info The flexibility of the ring allows for a pseudorotational pathway that connects various twist-chair and chair forms with relatively low energy barriers. researchgate.net
Chair (C) Conformation : The chair conformation of cycloheptane has a Cₛ plane of symmetry. ajol.info It is less stable than the twist-chair and acts as a transition state for the interconversion between different twist-chair forms. researchgate.net
Boat (B) and Twist-Boat (TB) Conformations : The boat and twist-boat conformations represent a higher-energy family of conformers. The boat form, with Cₛ symmetry, is destabilized by transannular steric interactions (flagpole hydrogens), similar to the boat conformation of cyclohexane. ajol.infolibretexts.org The twist-boat form, possessing C₂ symmetry, is more stable than the true boat conformation as it alleviates some of this steric strain. libretexts.org However, the boat/twist-boat family is generally less stable and less populated at equilibrium compared to the chair/twist-chair family. ajol.info The boat conformation is seldom observed in the solid state for cycloheptane derivatives. ajol.infoscispace.com
| Conformation | Symmetry | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Chair | C₂ | 0.0 |
| Chair | Cₛ | ~1.4 |
| Twist-Boat | C₂ | ~2.2 |
| Boat | Cₛ | ~2.7 |
Note: The relative energy values are approximate and can vary based on the computational method used.
Influence of Carboxylic Acid Group and Substituents on Ring Conformation
The introduction of a carboxylic acid group or other substituents onto the cycloheptane ring influences the conformational equilibrium. As a general principle, substituents on cycloalkane rings preferentially occupy positions that minimize steric hindrance. msu.edu In the flexible cycloheptane system, substituents tend to favor equatorial-like or isoclinal positions in the twist-chair conformation to reduce unfavorable 1,3-diaxial-type interactions.
Stereoisomerism and Chirality in Substituted Cycloheptanecarboxylic Acids
The substitution pattern on the this compound ring can lead to the formation of stereoisomers. msu.edu Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.org
For this compound derivatives with at least two substituents on the ring, configurational stereoisomerism is possible. libretexts.org This most commonly manifests as cis-trans (or geometric) isomerism.
Cis isomers have substituents on the same side of the ring's average plane.
Trans isomers have substituents on opposite sides of the ring's average plane.
Furthermore, if a substituted this compound molecule is chiral (non-superimposable on its mirror image), it will exist as a pair of enantiomers. britannica.com Chirality typically arises when the ring contains a stereogenic center, which is a carbon atom bonded to four different groups. msu.edu For example, 2-methylthis compound has two stereogenic centers (at C1 and C2), leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers of each other, as are the (1R,2S) and (1S,2R) isomers. The relationship between the (1R,2R) and (1R,2S) isomers is diastereomeric. britannica.com
Conformational Dynamics and Interconversion Barriers
The various conformations of the cycloheptane ring are not static but are in a constant state of flux, interconverting through low-energy pathways. The primary process for interconversion within the chair/twist-chair family is pseudorotation. researchgate.net This is a continuous puckering motion of the ring that allows it to pass through a series of chair and twist-chair forms without going through the high-energy boat family. The barriers for this pseudorotation are generally low.
Interconversion between the chair/twist-chair family and the higher-energy boat/twist-boat family requires overcoming a more significant energy barrier. actachemscand.org This "flipping" process is analogous to the ring inversion of cyclohexane but is more complex due to the greater number of possible conformations. For unsubstituted cycloheptane, the barrier to flipping from the chair family into the boat family is approximately 8 kcal/mol. actachemscand.org The presence of bulky substituents can alter these interconversion barriers. actachemscand.org
| Interconversion Process | Energy Barrier (kcal/mol) |
|---|---|
| Twist-Chair to Chair (Pseudorotation) | ~1.4 |
| Chair to Boat Family (Ring Flip) | ~8.1 |
| Interconversion between two Twist conformers | ~3.5 |
Note: Energy barriers can be influenced by substitution and the specific computational or experimental method used. The value of 3.5 Kcal is for activation to reach the dynamic pseudo rotational platform from the chair conformer. biomedres.us
Conformational Restriction in Cyclic α-Amino Acid Derivatives
Incorporating the cycloheptane ring into an α-amino acid structure, such as in 1-aminocycloheptane-1-carboxylic acid (Ac₇c), imposes significant conformational restrictions. rsc.org This strategy is a key tool in peptide design, used to induce specific secondary structures like β-turns and helices. nih.govchim.it
The covalent linkage of the side chain to the α-carbon to form the seven-membered ring drastically reduces the accessible conformational space compared to an acyclic amino acid. nih.gov Studies on peptides containing the Ac₇c residue have been conducted using methods such as infrared (IR) absorption, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. rsc.org These investigations have shown that peptides based on Ac₇c preferentially adopt folded structures, specifically β-bends and 3₁₀-helices. rsc.org This conformational preference is a direct result of the steric constraints imposed by the cycloheptane ring, making Ac₇c a valuable building block for creating conformationally constrained analogues of biologically active peptides. rsc.org
Computational and Theoretical Chemistry Studies of Cycloheptanecarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the electronic structure and stability of molecules. youtube.com These methods solve approximations of the Schrödinger equation to calculate properties such as molecular orbital energies, electron density, and electrostatic potential. uctm.eduscience.gov
For the cycloheptane (B1346806) framework, which forms the core of Cycloheptanecarboxylic acid, DFT studies have been used to investigate the effects of substituents and heteroatoms on the ring's properties. acs.orgresearchgate.net A study utilizing the meta-hybrid functional (M06-2X) and other methods explored the structural characteristics and reactivity of cycloheptane and its derivatives, such as azepane, oxepane, and thiepane. acs.org Such calculations provide data on molecular global reactivity descriptors, including frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential, which are key to understanding a molecule's stability and potential for reaction. acs.orgresearchgate.net For instance, the energy gap between the HOMO and LUMO is a critical indicator of molecular stability. researchgate.net While specific calculations for this compound were not detailed in the reviewed literature, the principles from studies on related cycloheptane systems are directly applicable.
| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Cycloheptane | -275.58 | -7.91 | 1.55 | 9.46 |
| 7-monosilicon-Cycloheptane | -507.03 | -7.10 | 0.68 | 7.78 |
| 7-monosilicon-7-hydroxyl-Cycloheptane | -582.41 | -7.15 | 0.59 | 7.74 |
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. orientjchem.org While prevalent in many organic compounds, such as β-dicarbonyls and heterocyclic systems, prototropic tautomerism is not a significant feature of simple saturated cycloalkanecarboxylic acids like this compound. nih.govresearchgate.net The structure lacks the necessary functional groups or conjugation that would facilitate stable tautomeric forms.
However, the concept is relevant in related, more complex seven-membered ring systems. For example, tautomerism is a key feature in heteroaromatic compounds and molecules with adjacent carbonyl and hydroxyl groups. scielo.br Computational chemistry tools, often rule-based chemoinformatics approaches, can enumerate possible tautomers and predict their relative stabilities. nih.gov DFT calculations are frequently employed to determine the thermodynamic functions of tautomerization in both the gas phase and in various solvents, revealing the relative stabilities of the keto and enol forms. orientjchem.org Although no specific computational studies on the tautomerism of thiotropocin (B1683134) were identified in the search, the methodologies used for other cyclic systems would be applicable to investigate such phenomena.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
The seven-membered ring of this compound is highly flexible, capable of adopting multiple low-energy conformations. ifes.edu.br Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic movements of a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of conformations, providing insight into the molecule's dynamic behavior and the relative populations of different conformers. ifes.edu.brmdpi.com
Studies on cycloheptane and its derivatives show that the ring predominantly exists in chair, twist-chair, or twist-boat conformations. acs.org The specific preferred conformation can be influenced by the presence and position of substituents or heteroatoms. acs.org For cycloalkanecarboxylic acids, the conformational analysis involves not only the ring's puckering but also the orientation of the carboxylic acid group (axial vs. equatorial). illinois.edu MD simulations, often complemented by quantum mechanics (QM) calculations, can compute the potential of mean force (PMF) to analyze the free energy landscape associated with conformational changes, such as the rotation of the carboxyl group's dihedral angle. nih.gov This approach helps to identify the most stable conformers and the energy barriers between them. nih.gov
| Conformation | Description |
|---|---|
| Chair | A common low-energy conformation for seven-membered rings. |
| Twist-Chair | A flexible form often found as a stable conformer or transition state. |
| Twist-Boat | Another flexible conformation contributing to the dynamic equilibrium. |
Molecular Docking and Modeling for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scienceopen.com This technique is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. mdpi.comphyschemres.org The process involves generating a multitude of possible poses of the ligand in the receptor's binding site and then using a scoring function to rank them. scienceopen.com
While no specific molecular docking studies featuring this compound as a primary ligand were found, its derivatives are relevant scaffolds in medicinal chemistry. The functionalization of cycloalkane carboxylic acids is an area of active research, suggesting their utility in developing new therapeutic agents. nih.govnih.gov Carboxylic acid moieties are common in drugs that target enzymes like cyclooxygenases (COX-1 and COX-2). nih.govnih.gov Computational studies involving molecular docking and subsequent MD simulations are routinely used to analyze the stability of ligand-protein complexes, revealing key interactions with amino acid residues and providing insights for designing more potent and selective inhibitors. nih.gov A hypothetical docking study of a this compound derivative would involve preparing the 3D structures of the ligand and target protein, defining the binding site, and using software like AutoDock to predict binding poses and affinities (measured in kcal/mol). mdpi.comphyschemres.org
| Step | Description | Common Software/Tools |
|---|---|---|
| 1. Receptor & Ligand Preparation | Obtain 3D structures, assign protonation states and partial charges. | Protein Data Bank (PDB), PubChem, Schrödinger Suite |
| 2. Binding Site Identification | Define the grid box for the docking calculation around the active site. | Discovery Studio, PyMOL |
| 3. Docking Simulation | Generate and score potential binding poses of the ligand. | AutoDock Vina, GOLD, DockThor scienceopen.com |
| 4. Analysis of Results | Analyze top-ranked poses for binding energy and key interactions (e.g., hydrogen bonds, hydrophobic contacts). | Discovery Studio Visualizer, LigPlot+ |
| 5. Post-Docking Analysis (Optional) | Perform Molecular Dynamics simulations to assess the stability of the predicted complex. | GROMACS, NAMD nih.gov |
Predictive Modeling of Reactivity and Selectivity in Chemical Transformations
Computational models can predict the outcome of chemical reactions, including reactivity and site selectivity. daneshyari.com This is particularly valuable for complex molecules where multiple reaction sites are available. For cycloalkanes, a significant challenge is the selective functionalization of C–H bonds. nih.govnih.gov
Recent advancements have led to the development of computational approaches, including machine learning models and DFT-based methods, to predict the most reactive sites in aromatic and aliphatic C–H functionalization reactions. rsc.orgmit.edu These models often learn from large reaction databases and use molecular descriptors to predict selectivity based on the substrate's electronic and steric features. rsc.orgmit.edu For this compound, such models could predict the relative reactivity of the α, β, γ, and δ C–H bonds on the cycloheptane ring. For instance, studies on the transannular γ-arylation of cycloalkane carboxylic acids demonstrate that ligand-controlled palladium catalysis can overcome the inherent preference for activating proximal C–H bonds, a selectivity pattern that can be rationalized and predicted with computational chemistry. nih.govnih.gov These predictive tools allow chemists to prioritize synthetic routes and design catalysts that favor a desired outcome. rsc.org
Computational Analysis of Supramolecular Interactions and Crystal Packing Architectures
For carboxylic acids, hydrogen bonding is a dominant interaction, often leading to the formation of characteristic dimer motifs. mongoliajol.inforsc.org A crystallographic and computational study of 2-hydroxy-1-cycloheptanecarboxylic acid revealed novel patterns of supramolecular self-assembly. iucr.org In this structure, molecules form tetrameric rings held together by a network of hydrogen bonds, which then assemble into larger patterns. iucr.org Computational analysis, often using Hirshfeld surface analysis, helps to visualize and quantify the different types of intermolecular contacts and their contributions to the stability of the crystal lattice. iucr.org These computational tools not only help in rationalizing experimentally observed crystal structures but are also used in the field of crystal structure prediction (CSP), which aims to forecast the stable crystal structures of a molecule based solely on its 2D chemical diagram. wikipedia.orgyoutube.com
| Structural Motif | Description | Key Interactions |
|---|---|---|
| Tetrameric Rings | Four molecules associate to form a ring structure with C2 symmetry. | O-H···O=C hydrogen bonds |
| Helical Chains | Homochiral molecules assemble into helices. | Crosslinking hydrogen bonds |
| Meander Chains | Heterochiral molecules form meandering chains. | Crosslinking hydrogen bonds |
Biological and Pharmacological Research of Cycloheptanecarboxylic Acid Derivatives
Medicinal Chemistry Applications as Key Building Blocks for Drug Discovery
The unique cyclic structure and the presence of a reactive carboxylic acid group make cycloheptanecarboxylic acid a valuable intermediate in the synthesis of complex organic molecules. lookchem.com In the pharmaceutical industry, it is utilized as a foundational component for developing new drugs, as its chemical characteristics allow for integration into a wide array of medicinal compounds, paving the way for the discovery of novel therapeutic agents. lookchem.com
This compound is a key starting material or intermediate in the creation of more complex molecules with potential therapeutic value. lookchem.com Its seven-membered ring provides a unique three-dimensional structure that can be exploited for specific interactions with biological targets. The carboxylic acid functional group allows for a variety of chemical transformations, including amidation and esterification, to produce a library of derivatives for pharmacological screening.
The synthesis of novel therapeutic agents often involves multi-step processes where the cycloheptane (B1346806) ring is introduced to influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. For instance, in the search for potent enzyme inhibitors, the cycloheptyl group can be used to probe hydrophobic pockets within an enzyme's active site. Research into Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, for example, has explored derivatives of cyclohexane (B81311) carboxylic acid, a closely related cyclic carboxylic acid, indicating a strategy where different ring sizes like cycloheptane could be systematically explored to optimize activity. nih.govsemanticscholar.org The ability to functionalize the cycloheptane ring further expands the diversity of accessible compounds, allowing medicinal chemists to fine-tune molecular properties to achieve desired biological effects.
A significant challenge in drug development is ensuring that a new chemical entity has adequate bioavailability to reach its target site in the body at a therapeutic concentration. drug-dev.comnih.gov For derivatives of this compound, as with many drug candidates, strategies to enhance oral bioavailability are crucial. Low aqueous solubility is a primary hurdle for many new molecular entities. nih.gov
Several formulation and chemical modification strategies can be employed to overcome these challenges:
Lipid-Based Formulations: Incorporating lipophilic drug candidates into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve their solubilization in the gastrointestinal tract. drug-dev.compharm-int.com For a lipophilic this compound derivative, this approach could enhance absorption.
Nanosizing: Reducing the particle size of a drug to the nanoscale increases the surface area for dissolution, which can significantly improve the dissolution rate and, consequently, bioavailability. nih.govpharmaexcipients.com
Chemical Modification and Bioisosteres: The carboxylic acid group itself can be replaced with bioisosteres—chemical groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy is used to modulate acidity (pKa), lipophilicity, and metabolic stability. nih.gov For example, replacing a carboxylic acid with a tetrazole or a hydroxamic acid can improve pharmacokinetic profiles. nih.gov While not directly studied for this compound, this is a common and effective strategy in medicinal chemistry.
Complexation: The use of agents like cyclodextrins can form water-soluble inclusion complexes with poorly soluble drugs, thereby enhancing their bioavailability. pharm-int.com These carrier molecules have a hydrophobic inner cavity and a hydrophilic outer surface, making them suitable for encapsulating lipophilic compounds. pharm-int.com
These strategies represent potential avenues for optimizing the therapeutic performance of drug candidates derived from the this compound scaffold.
Pharmacological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of pharmacological effects, including anesthetic, analgesic, anti-inflammatory, and antinociceptive activities.
The esterification of carboxylic acids with amino alcohols is a common strategy for developing local anesthetics. The resulting compounds typically contain a lipophilic portion (the cycloheptane ring), an intermediate ester linkage, and a hydrophilic tertiary amine. This structure is characteristic of many local anesthetics like procaine.
The specific derivative, 1-hydroxythis compound 2-(diethylamino)ethyl ester hydrochloride, contains these key structural features. While direct pharmacological data for this exact compound is limited, its structure strongly suggests potential local anesthetic activity. The diethylaminoethyl group is a well-known component of local anesthetics and contributes to the molecule's ability to block nerve impulses. nih.gov For example, studies on the procaine metabolite diethylaminoethanol (DEAE) show that it possesses intrinsic, albeit weaker, local anesthetic activity by blocking action potentials in a dose-dependent manner. nih.gov The potency of such compounds is often pH-dependent, increasing at a more alkaline pH which favors the uncharged form of the amine, allowing it to permeate the nerve membrane. nih.gov
The analgesic activity of carboxylic acid derivatives is also an area of significant research. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids and exert their analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov
The anti-inflammatory potential of carboxylic acid derivatives is well-established, with many NSAIDs like ibuprofen and diclofenac featuring this functional group. nih.govnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. mdpi.com
Research on various cyclic and acyclic carboxylic acid derivatives has demonstrated significant anti-inflammatory effects in preclinical models. For example, in a study of novel pyrazole analogues, compounds incorporating a carboxylic acid moiety exhibited potent anti-inflammatory activity, with some derivatives showing inhibition of carrageenan-induced edema comparable to the standard drug ibuprofen. dovepress.com Similarly, studies on pyxinol derivatives, which have a complex cyclic structure, showed that modifying the molecule with amino acid residues could yield compounds with potent nitric oxide (NO) inhibitory activity, a key marker of inflammation. mdpi.com Some of these derivatives were more potent than the glucocorticoid drug hydrocortisone sodium succinate. mdpi.com
These findings suggest that the this compound scaffold could be a promising starting point for developing new anti-inflammatory agents. The cycloheptyl group can be tailored to optimize interactions with the active site of inflammatory enzymes like COX-1 and COX-2.
| Compound Class | Assay | Result | Reference Compound | Source |
|---|---|---|---|---|
| Pyrazole Analogues (5s, 5u) | Carrageenan-induced paw edema | 78.09% and 80.63% inhibition | Ibuprofen (81.32% inhibition) | dovepress.com |
| 12-Dehydropyxinol Derivatives | Nitric Oxide (NO) Inhibition Assay | Several derivatives showed higher potency | Hydrocortisone Sodium Succinate | mdpi.com |
Antinociceptive activity refers to the reduction of sensitivity to painful stimuli. This activity is often evaluated using models like the acetic acid-induced writhing test and the hot plate test. mdpi.commdpi.com The writhing test assesses peripheral analgesic activity, where the intraperitoneal injection of acetic acid causes an inflammatory response that releases pain-mediating substances like prostaglandins. mdpi.commdpi.com
Numerous studies have demonstrated the antinociceptive effects of various carboxylic acid derivatives. For example, newly synthesized 5-acetamido-2-hydroxy benzoic acid derivatives showed a significant, dose-dependent reduction in the number of abdominal writhes in mice, with one compound reducing painful activity by up to 83%. mdpi.com This indicates a potent peripheral analgesic effect. In another study, certain pyrazole derivatives demonstrated significant analgesic activity, with inhibition of writhing reaching up to 73.72%, comparable to ibuprofen. dovepress.com
While specific studies on the antinociceptive properties of simple this compound derivatives are not widely reported in the provided context, the established activity of other cyclic and aromatic carboxylic acids provides a strong rationale for exploring this class of compounds as potential analgesics. The cycloheptane moiety could influence the pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with improved efficacy or a better side-effect profile.
| Compound/Derivative | Assay | Result (% Inhibition of Writhing) | Reference Compound | Source |
|---|---|---|---|---|
| 5-acetamido-2-hydroxy benzoic acid derivative (PS1) | Acetic acid-induced writhing | 83% (at 50 mg/kg) | Control | mdpi.com |
| Pyrazole Analogue (5u) | Acetic acid-induced writhing | 73.72% | Ibuprofen (74.12%) | dovepress.com |
| Pyrazole Analogue (5s) | Acetic acid-induced writhing | 73.56% | Ibuprofen (74.12%) | dovepress.com |
Antimicrobial and Cytotoxic Properties
Neuropharmacological Applications, including Receptor Interactions and Signaling Pathway Modulation
Derivatives of this compound have emerged as significant players in neuropharmacological research, primarily due to their interaction with the cannabinoid type 2 (CB2) receptor, which is implicated in pain and inflammation.
One of the notable applications is in the management of neuropathic pain. For instance, the 2-oxopyridine-3-carboxamide derivative, EC21a, which incorporates a cycloheptane-carboxamide group, has been identified as a positive allosteric modulator (PAM) of the CB2 receptor and has demonstrated antinociceptive activity in a mouse model of neuropathic pain researchgate.net. This suggests that this compound derivatives could be developed as therapeutic agents for chronic pain conditions without the psychoactive side effects associated with cannabinoid receptor 1 (CB1R) activation.
The mechanism of action of these derivatives often involves the modulation of intracellular signaling pathways. As modulators of the CB2 receptor, a G-protein coupled receptor (GPCR), these compounds can influence downstream signaling cascades, such as the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways. For example, newly designed bitopic ligands targeting CB2R have shown functional selectivity for the cAMP signaling pathway over β-arrestin2 recruitment nih.govacs.org.
Interaction with Specific Biological Targets (e.g., enzymes, receptors, DNA)
The primary biological target identified for this compound derivatives in the reviewed literature is the cannabinoid type 2 (CB2) receptor . These derivatives have been extensively studied as both orthosteric and allosteric modulators of this receptor nih.govnih.gov. The cycloheptanecarboxamide (B74654) moiety has been shown to be a critical component for the positive allosteric modulatory effects on the CB2R researchgate.net.
While the interaction with the CB2 receptor is well-documented, there is a lack of specific research on the interaction of this compound derivatives with other biological targets such as specific enzymes or DNA. General studies on other carboxylic acid derivatives have shown interactions with various enzymes and DNA, but this has not been a specific focus for compounds containing the cycloheptane ring in the available literature.
Development of Cannabinoid Receptor Type 2 (CB2R) Ligands, including Orthosteric and Allosteric Modulators
A significant body of research has been dedicated to the design and synthesis of this compound derivatives as ligands for the CB2 receptor. This research has led to the development of both orthosteric agonists and positive allosteric modulators (PAMs).
Orthosteric Ligands: Researchers have designed and synthesized novel bitopic/dualsteric ligands that interact with both the orthosteric and an allosteric binding site of the CB2R. These ligands often incorporate a this compound-derived fragment. For example, the compound FD-22a has been identified as a promising CB2R bitopic ligand with high affinity and functional selectivity nih.govacs.org.
Allosteric Modulators: The cycloheptanecarboxamide group has been identified as a key pharmacophore for positive allosteric modulation of the CB2R. Derivatives such as A1 (SV-10a) and A5 (SB-13a), which feature a cycloheptane-carboxamide at the 3-position of a 2-oxopyridine core, have demonstrated positive allosteric behavior on the CB2R. They have been shown to enhance the efficacy of orthosteric agonists like CP55,940 in functional assays researchgate.net.
The following table summarizes the activity of selected this compound derivatives as CB2R ligands:
| Compound | Type | Target | Assay | Activity | Reference |
|---|---|---|---|---|---|
| FD-22a | Bitopic/Dualsteric Ligand | CB2R | cAMP Inhibition | EC50 = 50.8 nM | nih.govacs.org |
| CB2R | β-arrestin2 Recruitment | Emax = 24.3% | nih.govacs.org | ||
| A1 (SV-10a) | Positive Allosteric Modulator | CB2R | [³⁵S]GTPγS Assay | Enhanced CP55,940 efficacy | researchgate.net |
| A5 (SB-13a) | Positive Allosteric Modulator | CB2R | [³⁵S]GTPγS Assay | Enhanced CP55,940 efficacy | researchgate.net |
Integration into Complex Natural Product Analogs (e.g., Rapamycin) via Biosynthetic Engineering
The principles of biosynthetic engineering have been successfully applied to incorporate this compound into the structure of complex natural products, thereby creating novel analogs with potentially altered biological activities. A notable example is the modification of the immunosuppressant rapamycin.
By feeding this compound to an engineered strain of Streptomyces hygroscopicus, the rapamycin-producing bacterium, researchers have been able to generate a novel rapamycin analog. This process, known as precursor-directed biosynthesis, takes advantage of the flexibility of the loading module of the rapamycin polyketide synthase (PKS) to accept unnatural starter units. The successful incorporation of this compound in place of the natural cyclohexanecarboxylic acid starter unit demonstrates the potential of this strategy to diversify the chemical space of complex natural products.
Activity Related to Cytoprotective Enzymes (e.g., Haem Oxygenase-1)
There is currently no direct scientific evidence in the reviewed literature to suggest a relationship between this compound derivatives and the activity of cytoprotective enzymes such as Haem Oxygenase-1 (HO-1). While the induction of HO-1 is a recognized cellular defense mechanism against oxidative stress and inflammation, and various chemical entities have been identified as inducers, studies specifically investigating the effects of this compound derivatives on this pathway are lacking.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) studies of this compound derivatives have been most extensively explored in the context of their activity as CB2 receptor ligands. These studies have provided valuable insights into the structural requirements for both orthosteric and allosteric modulation of the receptor.
For positive allosteric modulators of the CB2R, SAR studies have highlighted the critical importance of the cycloheptanecarboxamide moiety. Modifications to other parts of the molecule, such as the substituent on the benzylic group at position 1 of the 2-oxopyridine core, have been shown to significantly impact the allosteric effects. For instance, the presence of a fluorine or chlorine atom at the ortho position of the benzyl group is well-tolerated and results in potent PAMs, while replacement with aliphatic or unsubstituted benzyl groups can abolish this activity researchgate.net. This indicates that specific stereoelectronic properties are required for effective interaction with the allosteric binding site of the CB2R.
In the development of bitopic/dualsteric ligands , SAR studies have focused on optimizing the linker connecting the orthosteric and allosteric pharmacophores. The length and flexibility of the linker are crucial for allowing the two pharmacophoric units to simultaneously and effectively bind to their respective sites on the CB2R.
The following table outlines key SAR findings for this compound derivatives as CB2R modulators:
| Molecular Scaffold | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 2-Oxopyridine-3-carboxamide | Replacement of cycloheptanecarboxamide | Abolished PAM effects | researchgate.net |
| 2-Oxopyridine-3-carboxamide | Substitution on the benzyl group at position 1 | Ortho-halogen substitution maintained PAM activity | researchgate.net |
| 2-Oxopyridine-3-carboxamide | Aliphatic or unsubstituted benzyl group at position 1 | Abolished PAM effects | researchgate.net |
| Bitopic Ligands | Variation of linker length between pharmacophores | Influences binding affinity and functional selectivity | nih.govnih.gov |
Influence of Cycloheptane Ring Conformation on Biological Activity
The relationship between the three-dimensional shape of a molecule and its biological function is a fundamental concept in medicinal chemistry, often referred to as the conformation-activity relationship. wikipedia.org For cyclic molecules like this compound derivatives, the conformation of the cycloheptane ring is expected to play a critical role in determining how these compounds interact with biological targets such as enzymes and receptors.
The cycloheptane ring is a flexible seven-membered ring that can adopt several conformations, including the chair, boat, and twist-chair forms. The specific conformation adopted by a this compound derivative will be influenced by the nature and position of substituents on the ring. This conformational preference, in turn, dictates the spatial arrangement of functional groups, which is crucial for molecular recognition and binding affinity to a biological target.
Impact of Substituents on Pharmacological Profiles and Selectivity
The pharmacological profile and selectivity of a drug molecule are profoundly influenced by the presence, nature, and position of its substituents. mans.edu.eg This structure-activity relationship (SAR) is a cornerstone of drug design and optimization. drugdesign.org For this compound derivatives, modifying the molecule with different substituents would be expected to alter its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately its biological activity. nih.gov
Systematic studies on the SAR of this compound derivatives are currently lacking. However, insights can be gleaned from research on other cyclic carboxylic acid derivatives. For example, a study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated that the nature and position of substituents significantly impacted their antiproliferative and anti-inflammatory activities. mdpi.com The introduction of different functional groups led to variations in potency and selectivity, highlighting the importance of substituent effects.
It is plausible that similar SAR principles would apply to the this compound scaffold. The introduction of various substituents on the cycloheptane ring could be used to modulate the compound's interaction with specific biological targets, potentially leading to enhanced potency and improved selectivity. The following table illustrates hypothetical SAR trends for this compound derivatives based on general principles of medicinal chemistry.
| Substituent Position | Substituent Type | Predicted Impact on Activity | Rationale |
| Alpha to COOH | Electron-withdrawing group | May increase acidity | Could alter binding to targets sensitive to charge |
| Gamma to COOH | Bulky lipophilic group | May increase membrane permeability | Could enhance cell penetration and access to intracellular targets |
| Various | Hydrogen bond donor/acceptor | May introduce specific interactions | Could improve binding affinity and selectivity for a target protein |
This table is illustrative and based on general principles, as specific data for this compound derivatives is not available.
Bioconjugation Strategies and Application in Targeted Drug Delivery Systems
Bioconjugation is a chemical strategy used to link a biologically active molecule, such as a drug, to a carrier molecule, such as a polymer, antibody, or nanoparticle. This approach is often employed in the development of targeted drug delivery systems, which aim to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues.
The carboxylic acid functional group of this compound is a versatile handle for bioconjugation. chemscene.com It can be readily activated to form an amide bond with an amine-containing carrier molecule. This is a common and robust method for attaching small molecule drugs to larger delivery vehicles.
While there are no specific examples in the literature of this compound being used in bioconjugation for targeted drug delivery, the chemical principles are well-established. The general scheme for such a bioconjugation would involve the activation of the carboxylic acid, followed by reaction with an amino group on the targeting moiety.
Potential applications for this compound-based bioconjugates could include:
Polymer-drug conjugates: Attaching this compound derivatives to biocompatible polymers like polyethylene glycol (PEG) could improve their solubility and circulation time in the body.
Antibody-drug conjugates (ADCs): Linking a potent cytotoxic this compound derivative to a monoclonal antibody that targets a cancer-specific antigen could create a highly targeted anticancer agent.
The development of such systems would require further research to identify biologically active this compound derivatives and to optimize the conjugation chemistry.
Peptide Synthesis and Design of Cyclic Peptides Incorporating this compound Residues
Cyclic peptides are an important class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. mdpi.com The incorporation of non-proteinogenic amino acids and other building blocks is a common strategy to further improve the properties of cyclic peptides. mdpi.comnih.gov
This compound could potentially be incorporated into a peptide sequence as a non-amino acid moiety to induce specific conformational constraints or to introduce a lipophilic element. The synthesis of such a modified peptide would likely involve solid-phase peptide synthesis (SPPS), where the this compound is coupled to the growing peptide chain using standard peptide coupling reagents. nih.gov
The incorporation of cyclic β-amino acids into peptides has been shown to be feasible and can influence the resulting peptide's structure and function. rsc.org While this compound is not an amino acid, its cyclic nature could similarly be exploited to create novel peptide architectures. The synthesis would involve the coupling of the this compound's carboxyl group to a free amino group on the peptide chain.
The design of cyclic peptides incorporating this compound residues is an unexplored area. Such molecules could have interesting pharmacological properties, and their synthesis and biological evaluation would represent a novel avenue of research. The unique conformational properties of the cycloheptane ring could be used to create specific three-dimensional structures that are complementary to a particular biological target.
Applications in Materials Science and Industrial Chemistry
Incorporation into Polymeric Materials for Enhanced Properties
The incorporation of alicyclic units into polymer backbones is a well-established strategy for modifying their physical and chemical properties. While research on polymers containing cyclohexane (B81311) rings is more extensive, the principles can be extended to understand the potential effects of the cycloheptyl moiety. dntb.gov.uarsc.org The seven-membered ring of cycloheptanecarboxylic acid offers a unique combination of bulkiness and conformational flexibility that can be harnessed to tailor polymer characteristics.
The introduction of the non-planar, flexible cycloheptyl group into a polymer chain, such as in polyesters or polyamides, can significantly disrupt the regular packing of polymer chains. This disruption typically leads to a decrease in crystallinity and a lower melting temperature (Tₘ), which can be advantageous for improving the processability of high-melting-point polymers. rsc.org
Conversely, the bulky nature of the cycloheptane (B1346806) ring can restrict the rotational freedom of the polymer backbone, leading to an increase in the glass transition temperature (T₉). researchgate.net This effect enhances the rigidity and thermal stability of the polymer below its T₉. For instance, studies on analogous polyesters containing cyclohexyl units have demonstrated that the incorporation of such alicyclic structures can provide rigidity, leading to high tensile modulus and hardness. paint.org Research on poly(butylene terephthalate)-b-poly(tetramethylene glycol) copolymers showed that incorporating 1,4-cyclohexanedicarboxylic acid resulted in decreased melting temperature while increasing thermal stability. dntb.gov.uarsc.org It is inferred that the larger cycloheptyl ring would impart a greater degree of flexibility compared to the cyclohexyl ring, offering a finer tool for modulating the balance between thermal stability and elasticity.
Table 1: Expected Effects of Cycloheptyl Moiety on Polymer Properties (by Analogy)
| Property | Expected Effect of Cycloheptyl Moiety | Rationale |
|---|---|---|
| Melting Temperature (Tₘ) | Decrease | Disruption of polymer chain packing reduces crystallinity. rsc.org |
| Glass Transition Temp. (T₉) | Increase | Bulky ring structure restricts segmental motion of the polymer chain. researchgate.net |
| Flexibility/Elasticity | Increase (vs. smaller rings) | The inherent conformational flexibility of the seven-membered ring can enhance elastic properties. rsc.org |
Role as Key Chemical Intermediates in Fine Chemical Synthesis
This compound is a valuable intermediate in the synthesis of fine chemicals, where structural precision is essential. innospk.com Its defined seven-membered ring structure serves as a foundational scaffold for building more complex molecules with specific three-dimensional arrangements. innospk.com This characteristic is leveraged in the pharmaceutical and fragrance industries to create high-value products. innospk.comlookchem.com The carboxylic acid functional group allows for a wide array of chemical transformations, enabling its integration into multi-step synthetic pathways to produce diverse derivatives. lookchem.com
The compound's utility as a building block stems from its unique combination of a reactive carboxylic acid handle and a stable, flexible cycloalkane ring. This allows chemists to construct molecules where the cycloheptane unit controls spatial orientation, which can be critical for the biological activity or chemical behavior of the final product. innospk.com
Use in Agrochemical Development and Synthesis
Carboxylic acids and their derivatives are foundational structural motifs in a vast number of herbicides and pesticides. nih.govresearchgate.net While specific, commercialized agrochemicals derived directly from this compound are not widely documented, the utility of related cycloalkanecarboxylic acids points to its potential in this field. For example, trans-4-Pentylcyclohexanecarboxylic acid is a known intermediate in the synthesis of certain pesticides, highlighting the importance of the cycloalkanecarboxylic acid scaffold in creating potent and environmentally considerate agrochemicals. nbinno.com
The cycloheptyl group can be incorporated into potential agrochemical candidates to modify their lipophilicity, which in turn affects their absorption, translocation within the plant, and environmental persistence. researchgate.net The carboxylic acid function itself is a key feature, as it can influence water solubility and binding affinity to target enzymes in weeds or pests. researchgate.net Therefore, this compound serves as a valuable starting material for creating libraries of novel compounds for screening in agrochemical research. innospk.com
Precursors for Other Important Cyclic Compounds (e.g., cycloheptene (B1346976), cycloheptanone (B156872), cycloheptylamine)
This compound is a versatile precursor for the synthesis of other fundamental seven-membered cyclic compounds that are important in their own right as solvents, monomers, and chemical intermediates. google.comwikipedia.org
Cycloheptene: This alkene can be synthesized from this compound via a two-step process. First, the silver salt of the acid can undergo the Hunsdiecker reaction with bromine to yield cycloheptyl bromide. wikipedia.orgbyjus.com Subsequent treatment of cycloheptyl bromide with a strong base induces an elimination reaction (dehydrobromination) to form cycloheptene.
Cycloheptanone: The synthesis of cycloheptanone from dicarboxylic acids like suberic acid via pyrolysis of their calcium or thorium salts is a well-established industrial method. wikipedia.orgorgsyn.org This demonstrates a clear precedent for converting a carboxylic acid functionality to a cyclic ketone. This transformation establishes this compound as a potential precursor for cycloheptanone, a key intermediate for pharmaceuticals and fragrances. wikipedia.org
Cycloheptylamine (B1194755): This primary amine can be prepared from this compound through the Curtius rearrangement . nih.govwikipedia.org In this process, the carboxylic acid is first converted to its corresponding acyl azide (B81097). Gentle heating of the acyl azide causes it to rearrange, with the loss of nitrogen gas, into an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine, cycloheptylamine. nih.govorganic-chemistry.org Alternatively, cycloheptylamine can be synthesized via the reductive amination of cycloheptanone, which itself can be derived from carboxylic acid precursors. smolecule.com
Table 2: Synthetic Pathways from this compound
| Starting Material | Key Reaction(s) | Intermediate(s) | Final Product |
|---|---|---|---|
| This compound | 1. Hunsdiecker Reaction2. Elimination | Cycloheptyl bromide | Cycloheptene |
| This compound | (Analogous to dicarboxylic acid cyclization) | Calcium cycloheptanecarboxylate | Cycloheptanone |
Environmental and Green Chemistry Considerations
Biodegradation and Bioremediation Studies
The fate of cycloheptanecarboxylic acid in the environment is largely determined by its susceptibility to microbial degradation. While specific studies on this compound are limited, research on analogous cycloalkane carboxylic acids provides significant insights into its potential for biodegradation and use in bioremediation efforts.
While direct microbial utilization of this compound as a sole carbon source is not extensively documented in readily available literature, studies on similar compounds, such as cyclohexane (B81311) carboxylic acid, have shown that various microorganisms are capable of this metabolic feat. For instance, activated sludge, a complex consortium of microorganisms, has been shown to effectively degrade cyclohexane carboxylic acid (CHCA). nih.gov After an acclimation period of 180 days, the activated sludge could consistently degrade over 90% of the CHCA within 120 hours. nih.gov The degradation kinetics were found to follow a first-order model, although high concentrations of CHCA exhibited an inhibitory effect on the microbial community. nih.gov Environmental conditions such as pH, temperature, and dissolved oxygen concentration were also found to significantly influence the degradation rate, with basic conditions (pH 10) being particularly favorable. nih.gov
Research on oil sand tailings, which contain a variety of carboxylated cycloalkanes, further supports the principle of microbial degradation for this class of compounds. researchgate.net These studies indicate that while biodegradation of these compounds occurs, it can be hindered by structural features like methyl substitutions on the cycloalkane ring. researchgate.net Furthermore, microbial activity against these compounds can be limited by the availability of essential nutrients such as nitrogen and phosphorus. researchgate.net
The formation of this compound has been identified in the bacterium Alicyclobacillus cycloheptanicus, where it serves as a starter unit for the biosynthesis of ω-cycloheptyl fatty acids. nih.gov This biosynthetic pathway originates from phenylacetic acid, suggesting a natural route for the compound's formation and integration into microbial metabolism. nih.gov
Environmental Fate and Ecotoxicity Assessments of this compound Derivatives
The environmental impact of this compound derivatives is an area of growing concern, particularly due to their structural similarity to naphthenic acids, a major toxic component of oil sands process-affected water (OSPW). researchgate.netnih.govnih.gov Naphthenic acids are a complex mixture of cycloalkane carboxylic acids that have been shown to be toxic to a range of aquatic organisms. nih.govnih.gov
Studies on the aquatic toxicity of naphthenic acid fraction components (NAFCs) from OSPW have demonstrated adverse effects on early life stages of fish, such as the fathead minnow (Pimephales promelas). nih.gov Exposure to NAFCs has been linked to reduced hatching success and an increase in cardiovascular abnormalities. nih.gov The toxicity of these compounds can persist in the environment, although simulated wetland environments have shown the potential to reduce total naphthenic acid concentrations and acute toxicity over extended periods. nih.gov
The ecotoxicity of cycloalkane carboxylic acids is not limited to fish. Studies have also been conducted on various aquatic invertebrates. The table below summarizes the toxicity of different naphthenic acid mixtures to several invertebrate species.
Data sourced from Bartlett et al. (2017) ec.gc.ca
It is important to note that commercial naphthenic acid mixtures have been found to be significantly more toxic than the naphthenic acid fraction components extracted from OSPW, indicating that they may not be reliable surrogates for assessing the environmental risk of these compounds. ec.gc.ca
Development of Sustainable Synthesis Approaches for this compound
The development of green and sustainable methods for the synthesis of this compound is crucial to minimize the environmental impact associated with traditional chemical manufacturing. Research in this area is exploring both biocatalytic and chemocatalytic routes that utilize renewable feedstocks and environmentally benign reaction conditions.
One promising biocatalytic approach is the synthesis of this compound from phenylacetic acid by the bacterium Alicyclobacillus cycloheptanicus. nih.gov This pathway involves an oxidative ring-expansion, followed by a series of reductions and dehydrations. nih.gov This biological route offers a potentially sustainable alternative to conventional synthetic methods.
In the realm of chemocatalysis, significant progress has been made in the development of green oxidation processes for converting cycloalkanes and alcohols into carboxylic acids. For instance, the oxidation of primary alcohols to carboxylic acids can be achieved using molecular oxygen or air as the oxidant in the presence of iron-based catalysts, offering a more sustainable alternative to stoichiometric and often toxic oxidizing agents. organic-chemistry.org Another approach involves the use of a cobalt pincer catalyst for the acceptorless dehydrogenation of alcohols to carboxylate salts. organic-chemistry.org
Advanced Research Methodologies and Future Directions
Application of Advanced Analytical Techniques for Complex Mixture Analysis
The accurate identification and quantification of Cycloheptanecarboxylic acid in complex biological and environmental matrices present a significant analytical challenge. medchemexpress.com Modern analytical chemistry leverages a suite of powerful techniques to isolate and measure carboxylic acids, even at trace levels. wiley-vch.de For a compound like this compound, methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are indispensable. rsc.org
High-performance liquid chromatography (HPLC), particularly in reversed-phase mode, is a primary method for separation. wiley-vch.de However, the inherent polarity of carboxylic acids can lead to poor retention on standard C18 columns. medchemexpress.com To overcome this, chemical derivatization is often employed. By converting the carboxylic acid group into a less polar, more easily ionizable derivative, both chromatographic retention and mass spectrometric sensitivity are enhanced. medchemexpress.com Another powerful approach is anion-exchange chromatography coupled to high-resolution mass spectrometry (AIC-HR-MS), which provides excellent separation for isomeric short-chain fatty acids and other carboxylic acids. scispace.com
These advanced techniques are crucial for pharmacokinetic studies, metabolism research, and environmental monitoring, allowing researchers to track the fate of this compound and its derivatives within complex biological systems.
High-Throughput Screening in Biological Activity Assays for Drug Discovery
High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast libraries of chemical compounds against specific biological targets. nih.gov This technology is pivotal for identifying "hit" compounds that can be developed into lead candidates for new drugs. In the context of this compound, HTS would be applied to libraries of its derivatives to uncover potential therapeutic activities.
The process involves creating a diversity-oriented library where the core this compound scaffold is systematically modified with various functional groups. nih.gov These libraries, often containing thousands of unique compounds, are then tested in miniaturized, automated assays. nih.gov These assays can be designed to measure a wide range of biological endpoints, such as enzyme inhibition, receptor binding, or changes in cellular pathways. For instance, a library of this compound amides and esters could be screened against a panel of G-protein coupled receptors (GPCRs) or proteases to identify novel modulators. The data generated from HTS provides initial structure-activity relationships (SAR) that guide the subsequent optimization of hit compounds into potent and selective drug candidates. nih.gov
Integrated Computational and Experimental Approaches for Rational Drug Design
Rational drug design combines the predictive power of computational chemistry with the empirical validation of experimental synthesis and testing. This integrated approach accelerates the discovery process and reduces costs. For this compound and its derivatives, computational tools are essential for predicting how these molecules might interact with biological targets. nih.gov
Molecular docking is a key technique used to simulate the binding of a ligand (e.g., a this compound derivative) into the active site of a target protein. nih.gov These simulations calculate a binding energy score, which helps to rank potential candidates and predict their binding orientation. nih.govresearchgate.net For a more detailed understanding, quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, vibrational frequencies, and molecular electrostatic potential (MEP), providing insights into its reactivity and intermolecular interactions. ruhr-uni-bochum.de
These in silico predictions guide synthetic chemists to prioritize which derivatives to synthesize. The synthesized compounds are then tested experimentally to validate the computational models. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry, allowing for the efficient optimization of lead compounds. ruhr-uni-bochum.de
Table 1: Computational Methods in Drug Design for Carboxylic Acids
| Computational Technique | Application | Predicted Properties |
|---|---|---|
| Molecular Docking | Predicts the preferred binding mode of a ligand to a protein target. | Binding affinity, binding orientation, key protein-ligand interactions. |
| Density Functional Theory (DFT) | Calculates the electronic structure of a molecule. | Optimized molecular geometry, vibrational frequencies, HOMO-LUMO energy gap. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites of a molecule. | Sites for electrophilic and nucleophilic attack, hydrogen bonding potential. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity for a series of compounds. | Predictive models for the activity of new, unsynthesized compounds. |
This table summarizes common computational techniques and their applications in the rational design of drugs based on carboxylic acid scaffolds.
Exploration of Novel Reaction Pathways and Catalysts for Efficient Synthesis
Advances in synthetic organic chemistry are continually providing more efficient and sustainable methods for creating complex molecules. For this compound and its derivatives, research into novel reaction pathways focuses on improving yield, reducing steps, and enabling the synthesis of previously inaccessible structures.
One of the most innovative areas is the direct C–H functionalization of cycloalkanes. ruhr-uni-bochum.de This strategy allows for the modification of the cycloheptane (B1346806) ring without the need for pre-functionalized starting materials. For example, palladium-catalyzed transannular γ-C–H arylation has been successfully applied to cycloalkane carboxylic acids (with ring sizes up to cyclooctane), enabling the direct and site-selective installation of aryl groups onto the carbocyclic scaffold. ruhr-uni-bochum.delookchem.com This method represents a significant step forward in the "molecular editing" of saturated rings, providing rapid access to complex derivatives that previously required multi-step syntheses. ruhr-uni-bochum.de
Another promising avenue is the catalytic carboxylation of hydrocarbons using carbon dioxide (CO₂) as a renewable C1 feedstock. rsc.orgnih.gov Developing catalysts, for instance based on nickel or palladium, that can facilitate the direct incorporation of CO₂ into a C-H bond of cycloheptane would provide a highly atom-economical and green route to the parent acid. scispace.com
Further Investigation of Supramolecular Chemistry for Advanced Materials and Drug Delivery Systems
Supramolecular chemistry, which focuses on non-covalent interactions, offers powerful strategies for developing advanced materials and drug delivery vehicles. youtube.com Host-guest chemistry is a central concept where a "host" molecule with a cavity can encapsulate a "guest" molecule. researchgate.net The nonpolar, seven-membered ring of this compound makes it an ideal guest for various macrocyclic hosts.
Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts used in pharmaceuticals. qub.ac.uk By forming an inclusion complex, a cyclodextrin (B1172386) host can encapsulate the cycloheptyl portion of this compound or its derivatives. This can significantly enhance the aqueous solubility of a hydrophobic drug derivative, improve its stability, and enable controlled release. qub.ac.uk
Beyond cyclodextrins, other macrocycles like cucurbiturils and pillararenes are being explored to create dynamic, self-assembling systems. By designing derivatives of this compound that can participate in these specific host-guest interactions, researchers can construct responsive hydrogels, nanoparticles, and other supramolecular assemblies for targeted drug delivery and advanced materials applications.
Continued Research in Neuroscience and Receptor Interaction Mechanisms
The structural motif of a cycloalkane carboxylic acid is present in several biologically active molecules, suggesting that derivatives of this compound could have applications in neuroscience. Research has shown that modifying the cycloalkane ring size and other functional groups can lead to potent and selective ligands for various neurological targets. nih.gov
One area of interest is the sigma (σ) receptor family. Derivatives of 1-phenylcycloalkanecarboxylic acid have been identified as potent and selective sigma 1 ligands, which are being investigated as potential antitussive, anticonvulsant, and anti-ischemic agents. nih.gov This suggests that appropriately functionalized derivatives of this compound could be explored for similar activities.
Another relevant target is GPR84, a G-protein coupled receptor implicated in inflammation and immune responses. nih.gov The receptor is activated by medium-chain fatty acids, and designing antagonists is a therapeutic goal for inflammatory diseases. medchemexpress.com The cycloheptyl group can serve as a lipophilic scaffold in the design of GPR84 antagonists, potentially offering advantages in terms of metabolic stability and binding orientation compared to linear alkyl chains. Continued research in this area could involve synthesizing and testing this compound derivatives in receptor binding and functional assays to identify novel modulators of neurological and inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cycloheptanecarboxylic acid, and how do reaction conditions influence yield?
- This compound can be synthesized via biosynthetic pathways, such as the oxidative cyclization of phenylacetic acid in Alicyclobacillus cycloheptanicus. This process involves enzymatic steps catalyzed by ω-cycloheptyl fatty acid synthases, with optimized pH (6.5–7.0) and temperature (30–37°C) critical for maximizing yield . For laboratory synthesis, derivatives like ethyl 4-oxo-cycloheptanecarboxylate (C10H16O3) are synthesized via esterification to circumvent challenges posed by high-melting-point precursors in flow reactors .
Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
- High-resolution Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MSn) and multidimensional NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC) are essential for structural elucidation. For purity validation, preparative chromatography (e.g., reverse-phase HPLC) is employed, as demonstrated in studies isolating this compound derivatives from microbial fermentation broths .
Q. How does this compound function as a precursor in natural product biosynthesis?
- In Streptomyces hygroscopicus, this compound acts as a starter unit for pre-rapamycin analogs. Its incorporation requires hydroxylation by cytochrome P450 enzymes, followed by polyketide synthase-mediated elongation. Experimental validation involves feeding isotopically labeled precursors and tracking incorporation via LC-MS .
Advanced Research Questions
Q. How can contradictory data in this compound biosynthesis studies be resolved?
- Systematic reviews (e.g., PRISMA guidelines) should be applied to synthesize conflicting evidence. For example, discrepancies in enzymatic mechanisms (e.g., oxygenase vs. synthase roles) require cross-validation using knockout strains, isotopic tracing, and kinetic assays . Data triangulation with computational models (e.g., molecular docking) can further clarify enzyme-substrate interactions .
Q. What experimental strategies enable the incorporation of this compound into non-native microbial hosts for antibiotic analog production?
- Heterologous expression of S. hygroscopicus biosynthetic gene clusters (e.g., rapK) in E. coli or S. lividans is a key approach. Challenges include precursor toxicity; solutions involve promoter engineering (e.g., inducible T7 systems) and fed-batch fermentation to maintain sub-inhibitory concentrations . Yield optimization requires metabolomic profiling to balance precursor flux .
Q. How does the stability of this compound derivatives impact their utility in flow chemistry?
- Esters (e.g., ethyl cycloheptanecarboxylate) are preferred over dicarboxylic acids in flow reactors due to lower melting points (<100°C vs. >373°C). Stability under high-pressure conditions (e.g., 5–10 bar) is assessed via inline FTIR and GC-MS to monitor decomposition products like CO2 .
Q. What methodologies address the ecological impact of this compound in laboratory waste streams?
- While this compound is not classified as environmentally toxic, biodegradation studies (e.g., OECD 301F) should confirm its half-life in soil/water. Waste treatment protocols include adsorption onto activated carbon or enzymatic degradation using lipases from Pseudomonas spp. .
Methodological Considerations
- Data Collection : Use electronic lab notebooks (ELNs) for real-time recording of reaction parameters (e.g., pH, temperature) and raw spectral data .
- Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in biosynthetic pathway disputes .
- Safety Protocols : Use impervious gloves (e.g., nitrile) and fume hoods when handling molten derivatives to prevent dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
